molecular formula C14H12N2O2 B13378820 Benzamide, 2-(4-hydroxybenzylidenamino)-

Benzamide, 2-(4-hydroxybenzylidenamino)-

Cat. No.: B13378820
M. Wt: 240.26 g/mol
InChI Key: ZHAHOPNQFGYRKC-UHFFFAOYSA-N
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Description

2-[(4-Hydroxybenzylidene)amino]benzamide is a Schiff base compound derived from the condensation of 4-hydroxybenzaldehyde and 2-aminobenzamide. This compound has garnered significant interest due to its potential biological activities, including antimicrobial, antioxidant, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(4-hydroxybenzylidene)amino]benzamide typically involves the condensation reaction between 4-hydroxybenzaldehyde and 2-aminobenzamide. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours. The product is then purified through recrystallization .

Industrial Production Methods: The use of continuous flow microreactor systems can enhance the efficiency and scalability of the production process .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The biological activities of 2-[(4-hydroxybenzylidene)amino]benzamide are primarily attributed to its ability to interact with various molecular targets:

Comparison with Similar Compounds

  • 4-[(2-Hydroxybenzylidene)amino]benzamide
  • N-(3-Amino-4-methylphenyl)benzamide
  • Substituted Benzimidazoles

Comparison: 2-[(4-Hydroxybenzylidene)amino]benzamide stands out due to its unique combination of antimicrobial, antioxidant, and anticancer properties. While similar compounds like substituted benzimidazoles also exhibit antimicrobial and anticancer activities, the specific molecular interactions and pathways involved can differ, highlighting the uniqueness of 2-[(4-hydroxybenzylidene)amino]benzamide .

Biological Activity

Benzamide derivatives have garnered attention in medicinal chemistry due to their diverse biological activities. Among these, Benzamide, 2-(4-hydroxybenzylidenamino)- (also known as 4-[(2-hydroxybenzylidene)amino]benzamide) has been studied for its potential therapeutic applications. This article delves into the biological activity of this compound, highlighting its synthesis, structure-activity relationships (SAR), and various biological evaluations.

Chemical Structure and Synthesis

The compound Benzamide, 2-(4-hydroxybenzylidenamino)- is characterized by the following chemical structure:

C14H12N2O2\text{C}_{14}\text{H}_{12}\text{N}_{2}\text{O}_{2}

It features a benzamide core substituted with a hydroxybenzylidene group. The synthesis typically involves the condensation reaction between 4-hydroxybenzaldehyde and benzamide under acidic or basic conditions.

Biological Activity Overview

Research has indicated that Benzamide, 2-(4-hydroxybenzylidenamino)- exhibits a range of biological activities, including:

  • Antiparasitic Activity : Studies have shown moderate activity against protozoan parasites such as Toxoplasma gondii and Plasmodium falciparum, with structural modifications enhancing efficacy against these pathogens .
  • Antifungal Properties : The compound has demonstrated significant antifungal activity against various fungal strains, making it a candidate for further development in antifungal therapies .
  • Neurotoxicity Studies : Evaluations using neuroblastoma SH-SY5Y cell lines indicated that the compound is non-toxic at certain concentrations, suggesting its potential safety profile for therapeutic use .

Structure-Activity Relationship (SAR)

Understanding the SAR of Benzamide derivatives helps in optimizing their biological activity. Research indicates that modifications to the benzamide structure can lead to enhanced potency against specific targets:

Compound ModificationBiological ActivityReference
Hydroxyl group at position 4Increased anti-Toxoplasma activity
Substituents on the benzene ringVaried antifungal efficacy
Alteration of the amide linkageImproved metabolic stability

Case Studies

  • Antiparasitic Efficacy : A study evaluated the activity of various benzamide derivatives against T. gondii and P. falciparum. It was found that certain modifications led to compounds that were significantly more effective than standard treatments .
  • Antifungal Activity : Another investigation focused on the antifungal properties of substituted benzamides. The results indicated that specific derivatives exhibited over 90% inhibition against Botrytis cinerea, highlighting their potential as fungicides .
  • Neurotoxicity Assessment : In vitro testing on SH-SY5Y cells revealed that Benzamide, 2-(4-hydroxybenzylidenamino)- did not induce neurotoxicity at therapeutic concentrations, supporting its safety for further pharmacological exploration .

Properties

Molecular Formula

C14H12N2O2

Molecular Weight

240.26 g/mol

IUPAC Name

2-[(4-hydroxyphenyl)methylideneamino]benzamide

InChI

InChI=1S/C14H12N2O2/c15-14(18)12-3-1-2-4-13(12)16-9-10-5-7-11(17)8-6-10/h1-9,17H,(H2,15,18)

InChI Key

ZHAHOPNQFGYRKC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N)N=CC2=CC=C(C=C2)O

Origin of Product

United States

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